

# Characterization of Rabeprazole Sulfone using NMR and Mass Spectrometry: An Application Note

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## Compound of Interest

Compound Name: Rabeprazole Sulfone

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## Abstract

This application note provides a detailed protocol for the characterization of **rabeprazole sulfone**, a primary metabolite and potential impurity of the proton pump inhibitor rabeprazole. [1] The structural elucidation and confirmation are achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols for both techniques are provided, along with a summary of expected quantitative data. This guide serves as a practical resource for researchers involved in the analysis of rabeprazole and its related substances.

## Introduction

Rabeprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. During its metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4), rabeprazole is oxidized to form **rabeprazole sulfone**. [1][2] This compound is also a known impurity in the bulk drug manufacturing of rabeprazole. [1][3] Therefore, the accurate identification and characterization of **rabeprazole sulfone** are crucial for metabolic studies, impurity profiling, and ensuring the quality and safety of the pharmaceutical product.

This document outlines the analytical methodologies for the comprehensive characterization of **rabeprazole sulfone** using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and LC-MS/MS.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of **rabeprazole sulfone** by identifying the chemical environment of each proton and carbon atom.

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

Sample Preparation:

- Dissolve approximately 5-10 mg of **rabeprazole sulfone** reference standard in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ).
- Vortex the sample until the standard is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Solvent: DMSO- $d_6$
- Temperature: 25°C
- Number of Scans: 16-64 (signal-to-noise dependent)
- Relaxation Delay: 1-2 seconds
- Spectral Width: -2 to 16 ppm

$^{13}\text{C}$  NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.

- Solvent: DMSO-d<sub>6</sub>
- Temperature: 25°C
- Number of Scans: 1024 or more (due to the low natural abundance of <sup>13</sup>C)
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0 to 200 ppm

## Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To confirm the molecular weight of **rabeprazole sulfone** and to study its fragmentation pattern for structural confirmation.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

### LC Method:

- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate.
- Mobile Phase B: Acetonitrile or Methanol.
- Gradient: A suitable gradient to ensure separation from rabeprazole and other related impurities.
- Flow Rate: 0.8 - 1.0 mL/min.
- Column Temperature: 30-40°C.
- Injection Volume: 5-10 µL.

### MS/MS Method:

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- Scan Mode: Full Scan (to determine the parent ion) and Product Ion Scan (to determine the fragmentation pattern).
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V.
- Source Temperature: 120-150°C.
- Desolvation Temperature: 350-450°C.
- Collision Gas: Argon.
- Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

## Data Presentation

### NMR Spectroscopic Data

The following tables summarize the expected chemical shifts for **rabeprazole sulfone**.

Table 1:  $^1\text{H}$  NMR Chemical Shift Data for **Rabeprazole Sulfone**.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity
Benzimidazole-NH	~13.80	Singlet
Pyridine-H	~8.0	Doublet
Benzimidazole-H	~7.66-7.71	Multiplet
Benzimidazole-H	~7.36-7.41	Multiplet
Pyridine-H	~6.90	Doublet
O-CH <sub>2</sub> (propoxy)	~4.10	Triplet
O-CH <sub>2</sub> (propoxy)	~3.48	Triplet
O-CH <sub>3</sub> (methoxy)	~3.25	Singlet
Pyridine-CH <sub>3</sub>	~2.18	Singlet
CH <sub>2</sub> (propoxy)	~1.97	Quintet

Data is referenced from literature and may vary slightly based on experimental conditions.[3]

Table 2: <sup>13</sup>C NMR Chemical Shift Data for **Rabeprazole Sulfone**.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
Pyridine C=N	~163
Benzimidazole C=N	~152
Aromatic/Heteroaromatic C	~110-150
O-CH <sub>2</sub> (propoxy)	~68
O-CH <sub>3</sub> (methoxy)	~58
S-CH <sub>2</sub>	~55
CH <sub>2</sub> (propoxy)	~28
Pyridine-CH <sub>3</sub>	~11

Note: Specific  $^{13}\text{C}$  NMR chemical shift values for **rabeprazole sulfone** are not readily available in the public domain and may require experimental determination or access to specialized databases.

## Mass Spectrometric Data

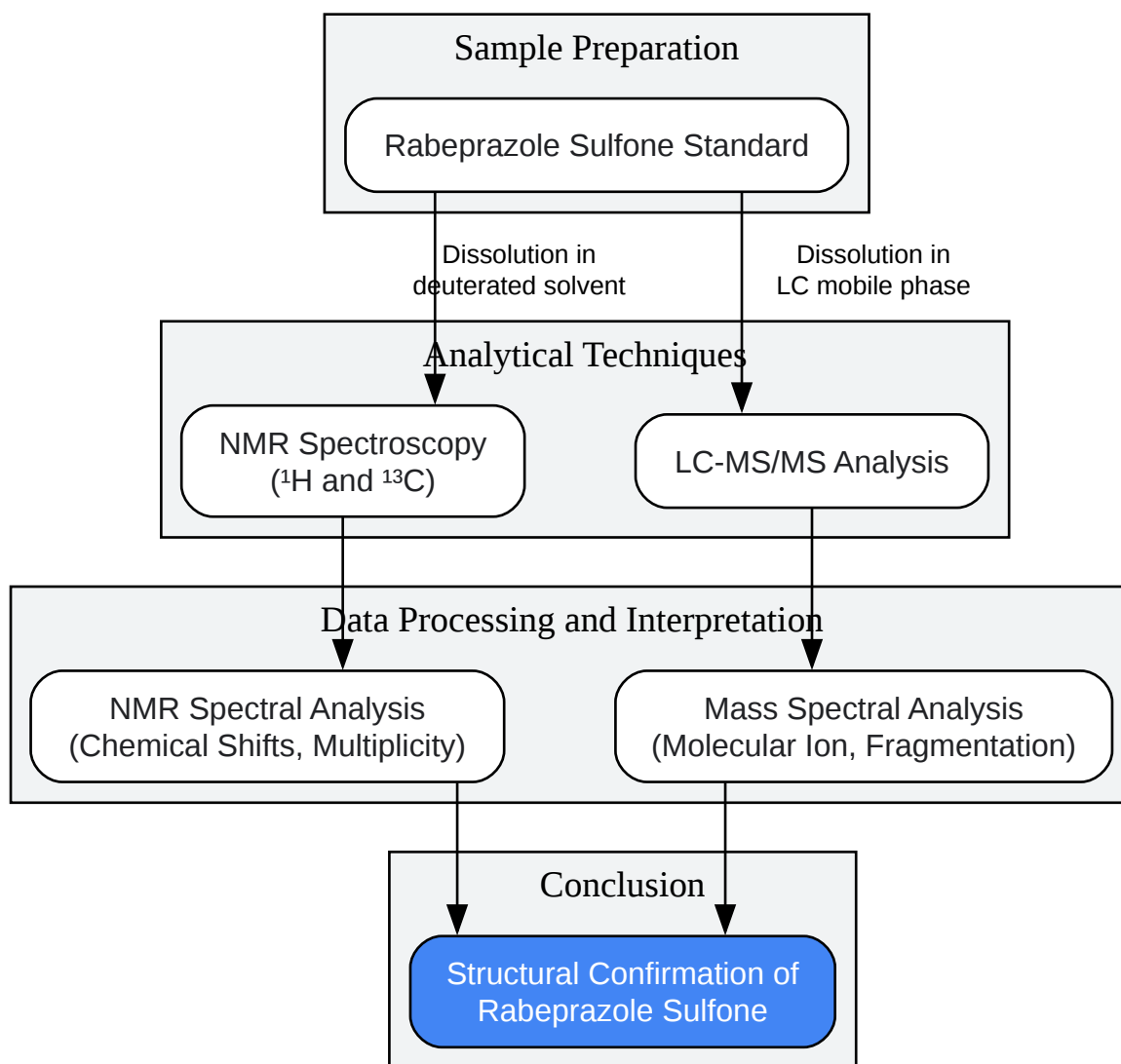
Table 3: Mass Spectrometry Data for **Rabeprazole Sulfone**.

Analysis	Parameter	Value
Molecular Formula	-	$\text{C}_{18}\text{H}_{21}\text{N}_3\text{O}_4\text{S}$ [4]
Molecular Weight	-	375.4 g/mol [4]
Full Scan MS	$[\text{M}+\text{H}]^+$	m/z 376.0 [3]
Full Scan MS	$[\text{M}+\text{Na}]^+$	m/z 398.1 [3]
MS/MS Fragmentation	Major Fragments	Further experimental investigation is required for a detailed fragmentation pattern.

The fragmentation of **rabeprazole sulfone** is expected to involve cleavage at the sulfonyl-methylene and ether linkages.

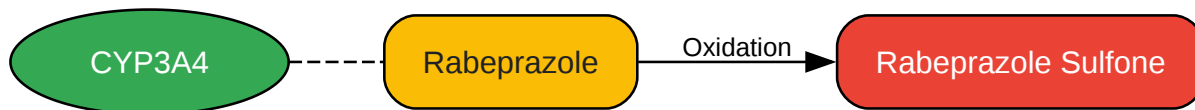
## Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the characterization of **rabeprazole sulfone**.



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Caption: Experimental workflow for **rabeprazole sulfone** characterization.



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Caption: Metabolic pathway of rabeprazole to **rabeprazole sulfone**.

## Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable approach for the comprehensive characterization of **rabeprazole sulfone**. The protocols and data presented in this application note serve as a valuable resource for researchers in pharmaceutical analysis and drug metabolism studies. The detailed structural information obtained is essential for the quality control of rabeprazole drug products and for a deeper understanding of its metabolic fate.

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